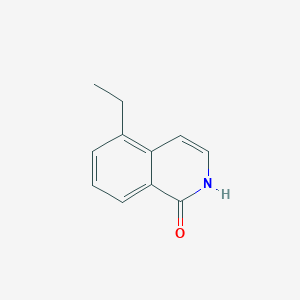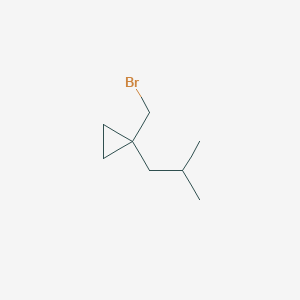
5-(Piperazin-1-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperazin-1-yl)piperidine-3-carboxylic acid is a heterocyclic compound that contains both piperazine and piperidine moieties These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperazin-1-yl)piperidine-3-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . The ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also common synthetic routes .
Industrial Production Methods: Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-(Piperazin-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The conditions often involve basic environments, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for cyclization reactions .
Major Products: The major products formed from these reactions are typically substituted piperazines and piperidinones . These products are valuable intermediates in the synthesis of various pharmacologically active compounds.
Scientific Research Applications
5-(Piperazin-1-yl)piperidine-3-carboxylic acid has numerous applications in scientific research. It is used in the synthesis of novel antibacterial agents, antipsychotic drugs, and other pharmacologically active compounds . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as dopamine and serotonin receptors . These interactions can modulate neurotransmitter activity, leading to potential therapeutic effects in conditions like schizophrenia and depression .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 3-(Piperazin-1-yl)-1,2-benzothiazole and other piperazine derivatives . These compounds share structural similarities but differ in their pharmacological profiles and applications.
Uniqueness: 5-(Piperazin-1-yl)piperidine-3-carboxylic acid is unique due to its dual piperazine and piperidine moieties, which provide a versatile scaffold for drug development . This dual structure allows for diverse chemical modifications, enhancing its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C10H19N3O2 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
5-piperazin-1-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H19N3O2/c14-10(15)8-5-9(7-12-6-8)13-3-1-11-2-4-13/h8-9,11-12H,1-7H2,(H,14,15) |
InChI Key |
AIZVXKRXWDVAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2CC(CNC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


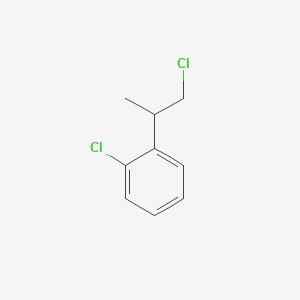

![4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13233391.png)
![Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B13233394.png)

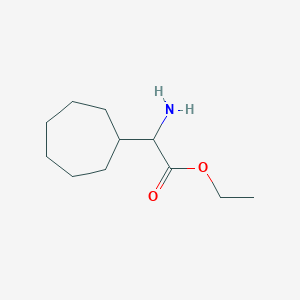



![4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13233449.png)
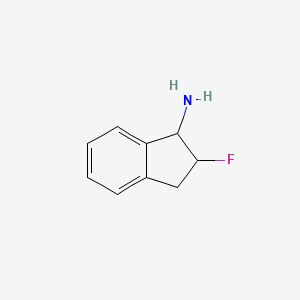
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(chloromethyl)-6-phenyl-](/img/structure/B13233456.png)
